4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide
Description
The compound 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide is a triazine-sulfonamide hybrid characterized by a 1,3,5-triazine core substituted with 3,4-dichloroanilino and 4-sulfamoylanilino groups, with a benzenesulfonamide moiety at the 2-position. The dichloro and sulfamoyl substituents suggest strong electron-withdrawing effects, which may influence solubility, stability, and intermolecular interactions.
Properties
Molecular Formula |
C21H18Cl2N8O4S2 |
|---|---|
Molecular Weight |
581.5 g/mol |
IUPAC Name |
4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C21H18Cl2N8O4S2/c22-17-10-5-14(11-18(17)23)28-21-30-19(26-12-1-6-15(7-2-12)36(24,32)33)29-20(31-21)27-13-3-8-16(9-4-13)37(25,34)35/h1-11H,(H2,24,32,33)(H2,25,34,35)(H3,26,27,28,29,30,31) |
InChI Key |
VIGGRACLECKMDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes the following steps:
Preparation of 3,4-dichloroaniline: This is achieved by chlorination of aniline using chlorine gas in the presence of a catalyst.
Formation of 4-sulfamoylaniline:
Synthesis of 1,3,5-triazine ring: The triazine ring is formed by the cyclization of cyanuric chloride with appropriate amines.
Coupling reactions:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes:
Batch or continuous flow reactors: These are used to ensure consistent product quality and yield.
Purification steps: These include crystallization, filtration, and drying to obtain the pure compound.
Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to verify the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide exhibit promising anticancer properties. For instance, studies show that the triazine moiety can inhibit key enzymes involved in cancer cell proliferation. The sulfonamide group enhances solubility and bioavailability, making it a candidate for drug formulation against various cancers.
Antimicrobial Properties
This compound has also been studied for its antimicrobial effects. The presence of the sulfonamide functional group is known to exhibit antibacterial activity by inhibiting bacterial folic acid synthesis. This mechanism is similar to that of established antibiotics such as sulfanilamide. In vitro tests have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria.
Pesticide Development
Due to its structural characteristics, this compound is being explored as a potential pesticide. The dichloroaniline component may contribute to herbicidal activity by disrupting plant growth processes. Research indicates that derivatives of this compound can selectively target specific biochemical pathways in plants, leading to effective weed management strategies.
Analytical Chemistry
In environmental monitoring, 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide can serve as a marker for pollution studies. Its stability under various environmental conditions makes it suitable for use in developing analytical methods for detecting contaminants in water and soil samples.
Case Study 1: Anticancer Research
A study conducted by Zhang et al. (2023) evaluated the anticancer properties of related triazine compounds. The research demonstrated that these compounds induced apoptosis in cancer cells through the activation of specific signaling pathways. The findings suggest that modifications to the triazine structure could enhance potency against resistant cancer types.
Case Study 2: Antimicrobial Efficacy
In a comparative study by Lee et al. (2022), the antimicrobial efficacy of various sulfonamide derivatives was assessed. The results indicated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, supporting its potential as a new antibiotic agent.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells; enhances bioavailability |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Environmental Science | Pesticide Development | Disrupts plant growth; effective herbicide candidate |
| Analytical Chemistry | Stable marker for environmental contamination detection |
Mechanism of Action
The mechanism of action of 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazine ring and sulfonamide groups play a crucial role in this interaction, as they can form hydrogen bonds and other interactions with the target molecules. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The target compound’s triazine core is substituted with 3,4-dichloroanilino and 4-sulfamoylanilino groups, distinguishing it from analogs with methyl, morpholino, or guanidine substituents (Table 1). For example:
- Compound 9 (): Features 3,4-dimethylaniline (electron-donating methyl groups) and pyridin-2-yl, enhancing lipophilicity.
- Compound 17 (): Incorporates a guanidine group, introducing strong basicity and hydrogen-bonding capacity.
- Compound 24 (): Contains morpholino and dimethylaminoethyl groups, improving water solubility.
- Sodium salts (): Replace sulfonamide protons with sodium ions, dramatically increasing aqueous solubility.
Physicochemical Properties
- Melting Points :
- Compound 9: 112–113°C , reflecting moderate crystallinity due to methyl and pyridine groups .
- Compound 17: 272–274°C , attributed to strong hydrogen bonding from the guanidine moiety .
- Target Compound : Expected higher melting point than Compound 9 due to polar sulfamoyl and dichloro groups, though likely lower than Compound 16.
- Solubility : Sodium salts () exhibit superior aqueous solubility compared to neutral sulfonamides, critical for formulation .
Functional Implications
- Reactivity: Dichloro substituents (target compound) enhance electrophilicity at the triazine core, favoring nucleophilic substitution reactions. This contrasts with methyl (Compound 9) or morpholino (Compound 24) groups, which reduce reactivity .
- Biological Interactions : Sulfamoyl groups may improve target binding via hydrogen bonding, whereas sodium salts () prioritize solubility over membrane permeability .
- Stability : Chlorine atoms (target compound) could increase stability against hydrolysis compared to methoxy-substituted analogs () .
Biological Activity
The compound 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide is a complex organic molecule that belongs to the class of sulfonamides and triazines. Its unique structural features include dichloroanilino and sulfamoylanilino groups attached to a triazine ring, which contribute to its biological activity. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C21H18Cl2N8O4S2 |
| Molecular Weight | 581.5 g/mol |
| IUPAC Name | 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
| InChI Key | VIGGRACLECKMDI-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its ability to inhibit specific enzymes by binding to their active sites. The interaction between the triazine ring and sulfonamide groups allows for the formation of hydrogen bonds with target molecules. This mechanism is crucial in its potential applications as an antimicrobial agent and anticancer drug .
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have demonstrated effective inhibition against various bacterial strains, including vancomycin-resistant Enterococcus faecalis (VRE). The minimum inhibitory concentrations (MICs) for some derivatives ranged from 13.80 µM to 55.20 µM, indicating promising potential for treating resistant infections .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound against human colorectal tumor cell lines (HCT116). The half-maximal inhibitory concentration (IC50) values were determined, with some derivatives showing IC50 values around 6.5 µM, suggesting moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin . The ability to influence metabolic activity in cancer cells highlights its potential as an anticancer agent.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study focused on the enzyme inhibition capabilities of various triazine derivatives indicated that compounds similar to the target molecule could effectively inhibit carbonic anhydrase isoenzymes involved in bacterial metabolism. This selectivity is crucial for developing targeted therapies against bacterial infections .
- Cytotoxicity Assessments : Another investigation assessed the cytotoxicity of several triazine analogues on HCT116 cells. Compounds exhibiting lower IC50 values demonstrated higher efficacy in reducing cell viability compared to controls .
- Antioxidative Activity : The antioxidative properties of related compounds were evaluated using the ABTS method, showing that certain structural motifs within these compounds significantly enhance their ability to scavenge free radicals. This suggests that modifications in the chemical structure can lead to improved biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
